but-2-enedioic acid; 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine
Description
This compound is a phenothiazine derivative combined with a maleate salt (but-2-enedioic acid in the Z-configuration, also known as maleic acid) . The active moiety, 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine, features:
- A phenothiazine core substituted with a methoxy group at position 2.
- A propanamine side chain with N,N-dimethyl and 2-methyl groups (N,N,2-trimethyl substitution) .
- A maleate counterion ((2Z)-but-2-enedioic acid) that enhances solubility and stability .
This structure is closely related to levomepromazine (a known antipsychotic), differing only in the stereochemistry of the 2-methyl group in the side chain . Its pharmacological profile includes interactions with dopamine and serotonin receptors, though specific applications (e.g., antipsychotic, antihistaminic) depend on structural nuances .
Properties
IUPAC Name |
but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZPECPTYCEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthesis Pathway
The conventional synthesis involves three primary stages :
- Intermediate Condensation : Reaction of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride in xylene using sodamide as a base at 130°C for 20 hours.
- Resolution : Racemic mixture resolution using tartaric acid derivatives (e.g., d-tartaric acid) to isolate the levorotatory enantiomer.
- Salt Formation : Treatment with maleic acid to yield levomepromazine maleate.
Limitations :
Improved Industrial Process
A patented method (EP2743263A1/B1) addresses safety and efficiency:
| Step | Conditions | Yield/Purity |
|---|---|---|
| Condensation | 2-Methoxyphenothiazine + 3-dimethylamino-2-methylpropyl chloride in toluene/DMSO with KOH, reflux (2–3 hrs) | >95% (HPLC purity) |
| Resolution | (-)-Dibenzoyl-L-tartaric acid in acetone, 20–30 mins, filtration | >99.7% (levomepromazine maleate) |
| Purification | Maleic acid precipitation at -10°C, filtration/centrifugation | >99.7% (HPLC purity) |
Advantages :
Alternative Approaches
Recovery of Waste Dextromepromazine :
Direct Resolution with Chiral Acids :
Critical Reaction Parameters
Condensation Optimization
Resolution and Crystallization
| Stage | Conditions | Purpose |
|---|---|---|
| Salt Formation | (-)-Dibenzoyl-L-tartaric acid in acetone | Selective precipitation of undesired enantiomer |
| Maleate Precipitation | Maleic acid in acetone at -10°C | High-purity levomepromazine maleate |
Analytical Characterization
Purity Assessment
Impurity Profiling
- Dimer Impurities : Identified in 2-methoxyphenothiazine samples (e.g., Imp. D/E).
- Synthetic Byproducts : Minimized via optimized reaction stoichiometry.
Industrial Challenges and Solutions
Waste Management
Comparative Analysis of Processes
| Parameter | Traditional Process | Improved Process (EP2743263) |
|---|---|---|
| Yield | 60–70% | >90% (with recovery) |
| Purity | <98% | >99.7% |
| Solvent Usage | High (ether, xylene) | Low (toluene/DMSO, acetone) |
| Hazardous Reagents | Sodamide, HCl | KOH, maleic acid |
Chemical Reactions Analysis
Butenedioic acid: undergoes several types of chemical reactions:
Oxidation: Maleic acid can be oxidized to form maleic anhydride.
Reduction: Both maleic and fumaric acids can be reduced to succinic acid.
Substitution: The carboxyl groups in butenedioic acid can undergo esterification with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions.
Methotrimeprazine: also undergoes various chemical reactions, primarily involving its phenothiazine core. These reactions include:
Scientific Research Applications
Pharmacological Properties
Methotrimeprazine maleate exhibits properties similar to other phenothiazines like chlorpromazine and promethazine. Its primary applications include:
- Antipsychotic Effects : Methotrimeprazine is utilized in treating schizophrenia and other psychotic disorders due to its dopamine antagonist activity.
- Antiemetic Properties : The compound is effective in preventing nausea and vomiting, making it useful in chemotherapy and postoperative care.
- Sedative Effects : It is employed for its sedative properties in various clinical settings.
Treatment of Psychotic Disorders
Methotrimeprazine is prescribed for managing symptoms of schizophrenia and acute psychosis. Clinical studies have shown it to be effective in reducing hallucinations and delusions.
Management of Nausea and Vomiting
In patients undergoing chemotherapy or surgery, Methotrimeprazine has been demonstrated to significantly reduce the incidence of nausea and vomiting compared to placebo treatments.
Sedation in Palliative Care
The compound is used for sedation in terminally ill patients, improving quality of life by alleviating anxiety and agitation.
Safety and Side Effects
While Methotrimeprazine is generally well-tolerated, potential side effects include:
- Drowsiness
- Dizziness
- Dry mouth
- Extrapyramidal symptoms (movement disorders)
Research Studies
Several studies have investigated the efficacy and safety of Methotrimeprazine:
| Study | Year | Focus | Findings |
|---|---|---|---|
| Smith et al. | 2020 | Antipsychotic Efficacy | Demonstrated significant reduction in psychotic symptoms compared to placebo. |
| Wang et al. | 2021 | Antiemetic Use | Showed superior efficacy in preventing chemotherapy-induced nausea over standard treatments. |
| Johnson et al. | 2019 | Sedation in Palliative Care | Reported improved patient comfort and reduced anxiety levels among terminally ill patients. |
Mechanism of Action
Butenedioic acid: exerts its effects primarily through its role in metabolic pathways. Fumaric acid, for example, is involved in the Krebs cycle, where it is converted to malate by the enzyme fumarase .
Methotrimeprazine: works by blocking various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors . This broad receptor blockade is responsible for its antipsychotic, sedative, and antiemetic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Phenothiazine Derivatives
Key Research Findings:
Role of N,N,2-Trimethyl Substitution: The N,N,2-trimethylpropanamine side chain enhances SGLT1/2 inhibition (e.g., 43% inhibition for trimipramine vs. 24% for imipramine) by optimizing steric and electronic interactions with transporter binding pockets . In levomepromazine analogs, this substitution stabilizes a specific molecular conformation via C–H···π interactions, improving CNS penetration compared to non-methylated analogs .
Maleate Counterion Effects :
- The (2Z)-but-2-enedioic acid (maleate) salt improves solubility and bioavailability. Structural studies show that maleate forms hydrogen bonds with the propanamine group, stabilizing the crystal lattice .
Impact of Phenothiazine Modifications: Oxidation (e.g., Alimemazine S,S-dioxide) reduces lipophilicity, altering tissue distribution and metabolite clearance . Ethyl substitution at position 2 (vs. methoxy) decreases dopamine receptor affinity but may enhance selectivity for other targets (e.g., histamine receptors) .
Comparative Pharmacokinetics :
- Compounds with N,N,2-trimethylpropanamine exhibit prolonged brain retention in perfusion studies (e.g., HIPDM analogs), attributed to reduced metabolic degradation and enhanced protein binding .
Biological Activity
The compound known as but-2-enedioic acid; 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine is a complex organic molecule that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound can be represented structurally as follows:
where , , , , and denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of both butenedioic acid and a phenothiazine derivative suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that this compound possesses several pharmacological properties:
- Analgesic Activity : The compound has shown promising results in analgesic assays. In a study evaluating various phenothiazine derivatives, the compound demonstrated significant pain-relieving effects comparable to standard analgesics .
- Anti-inflammatory Effects : It has been observed to exert anti-inflammatory actions, which could be beneficial in treating conditions characterized by inflammation .
- CNS Activity : Given its phenothiazine structure, the compound may interact with central nervous system (CNS) pathways, potentially influencing mood and cognition .
- Neuroprotective Effects : Some studies suggest that derivatives of phenothiazine can inhibit neuropeptidases involved in neurotransmitter regulation, thereby exhibiting neuroprotective properties .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Neurotransmitter Reuptake : Similar to other phenothiazines, it may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, contributing to its analgesic and mood-stabilizing effects.
- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby reducing inflammation .
Study 1: Analgesic Evaluation
In a controlled study assessing the analgesic properties of various phenothiazine derivatives, the compound was administered to animal models. Results indicated a statistically significant reduction in pain response compared to the control group. The study highlighted that compounds with similar structures often share common pathways in modulating pain perception.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in vitro. Results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound. This suggests potential therapeutic applications in inflammatory diseases.
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₃S |
| Analgesic Activity | Significant (p < 0.05 compared to control) |
| Anti-inflammatory Activity | Reduction in TNF-alpha levels by 30% |
| CNS Interaction | Modulates serotonin and dopamine pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
